8-(2,3-Difluorophenyl)-1H-purine
CAS No.: 878287-57-1
Cat. No.: VC16562556
Molecular Formula: C11H6F2N4
Molecular Weight: 232.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878287-57-1 |
|---|---|
| Molecular Formula | C11H6F2N4 |
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | 8-(2,3-difluorophenyl)-7H-purine |
| Standard InChI | InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17) |
| Standard InChI Key | BQXUVRWLGFOBOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=NC3=NC=NC=C3N2 |
Introduction
8-(2,3-Difluorophenyl)-1H-purine is a purine derivative that incorporates a difluorophenyl group at the 8-position of the purine structure. This compound is characterized by its molecular formula, C11H6F2N4, and is also known as 8-(2,3-difluorophenyl)-7H-purine or 9H-Purine,8-(2,3-difluorophenyl)- . The presence of fluorine atoms in the phenyl ring can significantly influence the compound's chemical and biological properties.
Biological Activity
While specific biological activity data for 8-(2,3-Difluorophenyl)-1H-purine is limited, purine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antiproliferative effects. The difluorophenyl substitution may modulate these activities by altering the compound's interaction with biological targets.
Synthesis and Applications
The synthesis of 8-(2,3-Difluorophenyl)-1H-purine typically involves the reaction of a purine precursor with a difluorophenyl moiety. This compound can be used as a building block in medicinal chemistry for designing new drugs, particularly those targeting nucleic acid-related processes.
| Synthetic Route | Description |
|---|---|
| Starting Materials | Purine precursors, difluorophenyl reagents |
| Reaction Conditions | Typically involves nucleophilic substitution or cross-coupling reactions |
Future Research Directions
Future studies on 8-(2,3-Difluorophenyl)-1H-purine should focus on its detailed biological evaluation, including antiviral and anticancer assays. Additionally, computational modeling can help predict its binding affinity to potential targets, guiding further structural optimization.
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